3-Chloro-4-fluoronitrobenzene is an organic compound with the molecular formula C₆H₃ClFNO₂ and a molecular weight of 175.545 g/mol. It is classified as a nitroaromatic compound, characterized by the presence of a nitro group (-NO₂), a chlorine atom (Cl), and a fluorine atom (F) attached to a benzene ring. This compound is also known by other names, including Benzene, 2-chloro-1-fluoro-4-nitro- and 2-Chloro-1-fluoro-4-nitrobenzene . The compound exhibits a complex structure that influences its chemical reactivity and biological activity.
-Chloro-4-fluoronitrobenzene can be synthesized through various methods, including the nitration of 3-chloro-4-fluorobenzene with nitric acid or a mixture of nitric and sulfuric acids.
-Chloro-4-fluoronitrobenzene has been used in various scientific research applications, including:
Several methods exist for synthesizing 3-chloro-4-fluoronitrobenzene:
3-Chloro-4-fluoronitrobenzene serves as an important intermediate in the synthesis of pharmaceuticals and agricultural chemicals. Its derivatives are used in:
Interaction studies involving 3-chloro-4-fluoronitrobenzene primarily focus on its reactivity with nucleophiles and its transformation into more biologically active compounds. The compound's ability to undergo substitution reactions makes it a valuable building block in medicinal chemistry. Research is ongoing to elucidate its interactions with various biological systems and its environmental impact.
Several compounds share structural similarities with 3-chloro-4-fluoronitrobenzene. Here are some notable examples:
Compound Name | Structure | Key Features |
---|---|---|
4-Fluoronitrobenzene | C₆H₄FN₃O₂ | Precursor for synthesizing 3-chloro-4-fluoronitrobenzene; lacks chlorine substitution. |
2-Chloro-4-fluoronitrobenzene | C₆H₄ClFN₃O₂ | Similar reactivity but different positioning of substituents; used in similar applications. |
3-Bromo-4-fluoronitrobenzene | C₆H₄BrFN₃O₂ | Contains bromine instead of chlorine; shows different reactivity patterns due to halogen differences. |
The uniqueness of 3-chloro-4-fluoronitrobenzene lies in its specific arrangement of substituents on the benzene ring, which influences both its chemical reactivity and biological activity compared to other similar compounds.
Corrosive;Acute Toxic;Irritant;Health Hazard